

Spectroscopic Profile of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(1-Methylpyrazol-4-yl)ethanol**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.

Due to the limited availability of a complete, publicly accessible dataset from a single source, this guide synthesizes information from various scientific literature and chemical databases. The experimental protocols provided are based on standard methodologies for the spectroscopic analysis of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **1-(1-Methylpyrazol-4-yl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-(1-Methylpyrazol-4-yl)ethanol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (on pyrazole)	~3.8	s	-
H ₅ (pyrazole ring)	~7.5	s	-
H ₃ (pyrazole ring)	~7.3	s	-
CH (ethanol sidechain)	~4.8	q	~6.5
OH	Variable	br s	-
CH ₃ (ethanol sidechain)	~1.4	d	~6.5

Table 2: ^{13}C NMR Spectroscopic Data for **1-(1-Methylpyrazol-4-yl)ethanol**

Carbon Assignment	Chemical Shift (δ , ppm)
C ₅ (pyrazole ring)	~138
C ₃ (pyrazole ring)	~128
C ₄ (pyrazole ring)	~120
CH (ethanol sidechain)	~65
N-CH ₃	~39
CH ₃ (ethanol sidechain)	~24

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(1-Methylpyrazol-4-yl)ethanol**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=N stretch (pyrazole)	1500-1600	Medium
C-O stretch (alcohol)	1050-1150	Strong

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments for **1-(1-Methylpyrazol-4-yl)ethanol**

m/z	Ion
126	[M] ⁺ (Molecular Ion)
111	[M - CH ₃] ⁺
97	[M - C ₂ H ₅] ⁺ or [M - CH ₂ OH] ⁺
82	[Pyrazole ring fragment] ⁺

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **1-(1-Methylpyrazol-4-yl)ethanol**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(1-Methylpyrazol-4-yl)ethanol**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
 - Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(1-Methylpyrazol-4-yl)ethanol** by measuring the absorption of infrared radiation.

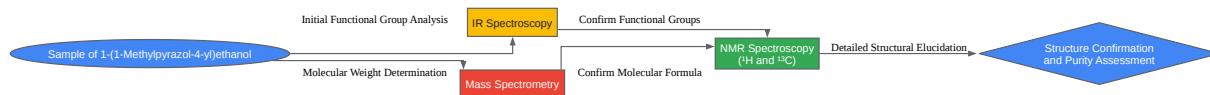
Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the neat liquid sample directly onto the ATR crystal.
 - Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: ATR accessory with a diamond or germanium crystal.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(1-Methylpyrazol-4-yl)ethanol**.


Methodology:

- Sample Introduction:
 - Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.
 - Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution onto a GC column for separation prior to introduction into the mass spectrometer.
- Ionization Method:
 - Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV) to induce ionization and fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecule $[M+H]^+$ with minimal fragmentation.
- Instrument Parameters (for a typical Quadrupole Mass Analyzer):
 - Mass Range: m/z 50-500.
 - Scan Speed: 1000-2000 amu/s.
 - Ion Source Temperature: 200-250 °C (for EI).

- Capillary Voltage: 3-4 kV (for ESI).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ in EI or $[M+H]^+$ in ESI) to confirm the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water, alkyl radicals, and α -cleavage.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or acquired sample of **1-(1-Methylpyrazol-4-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1-(1-Methylpyrazol-4-yl)ethanol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com